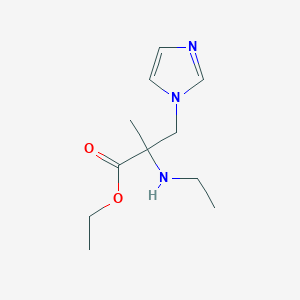
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the alkylation of an imidazole derivative with an appropriate alkyl halide, followed by the introduction of an ethylamino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing various biochemical pathways. The ethylamino group may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with similar structural features.
Imidazo[1,2-a]pyridines: A class of compounds with a fused imidazole-pyridine ring system, known for their biological activity.
Uniqueness
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
ethyl 2-(ethylamino)-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-13-11(3,10(15)16-5-2)8-14-7-6-12-9-14/h6-7,9,13H,4-5,8H2,1-3H3 |
Clé InChI |
GURMELUGWDUUBI-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(CN1C=CN=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


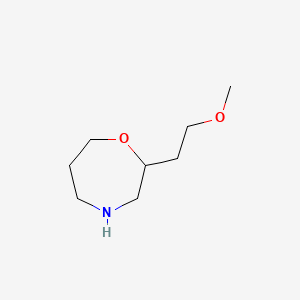
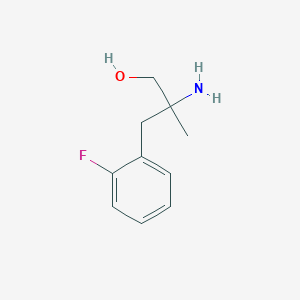
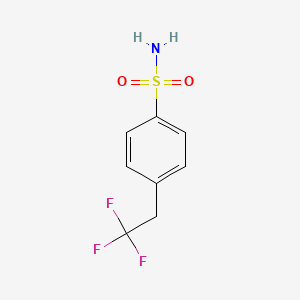


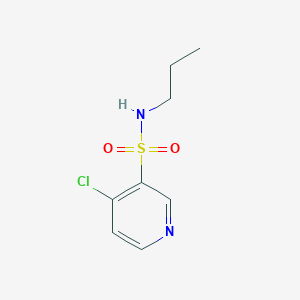



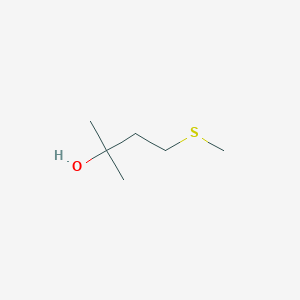
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
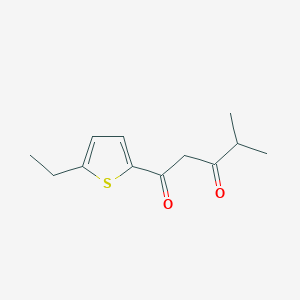
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)

